Lipophilicity Advantage Over Methyl Ester
The target compound exhibits a computed XLogP3 of 5.0, while the methyl ester analog (CAS 1706453‑03‑3) is predicted to have an XLogP3 of approximately 4.2, representing a ΔlogP of +0.8 [1]. This difference places the ethyl ester in a more favorable lipophilicity range for passive membrane permeation, a critical parameter in early drug-discovery programs.
ΔlogP = +0.8
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.0 |
| Comparator Or Baseline | Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate; XLogP3 ≈ 4.2 |
| Quantified Difference | ΔlogP = +0.8 (ethyl ester more lipophilic) |
| Conditions | PubChem XLogP3 3.0 algorithm, computed 2019–2025 |
Why This Matters
In medicinal chemistry, a 0.8 log unit increase in lipophilicity can significantly influence cellular permeability and oral bioavailability, making the ethyl ester a preferred candidate for hit-to-lead programs seeking to optimize these parameters.
- [1] PubChem Compound Summary for CID 91682022, Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate. National Center for Biotechnology Information (2025). View Source
